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Introduction

5-lodo-6-methylpyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a
crucial building block in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a
core component of nucleobases and is prevalent in a vast array of biologically active
compounds, including approved therapeutics. The presence of an iodine atom at the C5
position, an amino group at C4, and a methyl group at C6 provides a versatile platform for
structural modification. Specifically, the iodo-substituent is an excellent leaving group for
transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse
functionalities to create libraries of novel compounds for drug discovery and development. This
document provides an in-depth overview of its chemical properties, synthesis, and potential
applications.

Chemical Identity and Physicochemical Properties

The compound is unambiguously identified by its IUPAC name, 5-iodo-6-methylpyrimidin-4-
amine.[1] Its chemical structure and key identifiers are summarized below.

Chemical Identifiers
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Identifier Value

IUPAC Name 5-iodo-6-methylpyrimidin-4-amine[1]

CAS Number 83410-18-8[1][2][3][4]

Molecular Formula CsHelINs[1][5]

Canonical SMILES CC1=C(C(=NC=N1)N)I[1]

InChlKey SRIWVTJITDKPYHH-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical
properties of the compound.

Property Value Source

Molecular Weight 235.03 g/mol PubChem[1][5]
Monoisotopic Mass 234.96064 Da PubChem[1]
Appearance Off-white to light yellow solid ChemicalBook[2][3]
XLogP3 0.9 PubChem[1]

- Room temperature, inert _
Storage Conditions ) ChemicalBook[2][3]
atmosphere, keep in dark

Polar Surface Area 51.8 A2 PubChem[1]
Rotatable Bond Count 0 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]

Synthesis and Experimental Protocols

5-lodo-6-methylpyrimidin-4-amine is typically synthesized from its non-iodinated precursor,
6-methylpyrimidin-4-amine, via electrophilic iodination. The following sections detail a
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representative experimental protocol.

Synthesis Workflow

The synthesis is a straightforward two-step process starting from a commercially available

precursor.

Reagents:
(Start: 6—Methylpyrimidin—4—amin9 N-lodosuccinimide (NIS)
Acetonitrile (ACN)

Vo

Reaction:
Electrophilic lodination

:

Work-up:
Agqueous Na25S20s3 wash
Extraction with EtOAc

Purification:
Silica Gel Chromatography

Final Product:
5-lodo-6-methylpyrimidin-4-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-lodo-6-methylpyrimidin-4-amine.

Experimental Protocol: lodination of 6-Methylpyrimidin-
4-amine
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This protocol is based on standard procedures for the iodination of electron-rich heterocyclic
systems.[6]

Materials:

e 6-Methylpyrimidin-4-amine

e N-lodosuccinimide (NIS)

o Acetonitrile (ACN), anhydrous

o Ethyl acetate (EtOAC)

e Saturated aqueous sodium thiosulfate (Na=S20s3) solution
e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
« Silica gel for column chromatography

Procedure:

e To a solution of 6-methylpyrimidin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol),
add N-lodosuccinimide (1.1 eq) portion-wise at room temperature.

« Stir the reaction mixture at room temperature and monitor its progress by thin-layer
chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

o Upon completion, concentrate the reaction mixture under reduced pressure to remove the
acetonitrile.

o Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous
NazS20s3 solution (to quench unreacted NIS), saturated aqueous NaHCOs solution, and
brine.
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» Dry the organic layer over anhydrous MgSOa or Na=SOa, filter, and concentrate in vacuo.

» Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl
acetate in hexanes, to afford 5-lodo-6-methylpyrimidin-4-amine as a solid.

Chemical Reactivity and Applications in Drug
Development

The primary utility of 5-lodo-6-methylpyrimidin-4-amine in drug development lies in its role as
a versatile intermediate for constructing more complex molecules, primarily through palladium-
catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reaction

The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds. The Suzuki
coupling, which joins an organoboron species with an organohalide, is a widely used
transformation in pharmaceutical chemistry. This allows for the introduction of a diverse range
of aryl and heteroaryl moieties at the C5 position of the pyrimidine ring.

Reactants Conditions

Boer%Ié'_Aiting?glster Palladium Catalyst Base Solvent
(R-B(OR)2) (e.9., Pd(PPhs)s) (e.9., Na2C0s, K2COs) (e.g., Dioxane/H20)

\

5-lodo-6-methylpyrimidin-4-amine

5-Aryl-6-methylpyrimidin-4-amine §
(Final Product)

Click to download full resolution via product page
Caption: Schematic of the Suzuki cross-coupling reaction using the title compound.

This strategic coupling enables the synthesis of compounds with potential biological activities,
including but not limited to kinase inhibitors, anti-tubercular agents, and anti-inflammatory
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molecules.[6][7] The amino and methyl groups on the pyrimidine ring can also be further
functionalized, although the C5-iodo position is the most reactive site for cross-coupling.

Spectral Data

Characterization of 5-lodo-6-methylpyrimidin-4-amine is confirmed through various
spectroscopic methods.

'H NMR Spectroscopy

Proton NMR provides characteristic signals for the methyl and amine protons, as well as the
lone aromatic proton on the pyrimidine ring. Publicly available data confirms the structure.[5]

e H NMR (DMSO-ds, 400 MHz):
o 90 8.05 (s, 1H, pyrimidine C2-H)
o 86.85 (brs, 2H, -NH2)
o 0 2.30 (s, 3H, -CHs)
(Note: Chemical shifts are approximate and may vary based on solvent and instrument.)

Conclusion

5-lodo-6-methylpyrimidin-4-amine is a high-value synthetic intermediate for the
pharmaceutical and agrochemical industries. Its well-defined structure, coupled with the
reactivity of the C-I bond, provides a reliable and versatile entry point for the synthesis of
diverse libraries of substituted pyrimidines. The straightforward synthesis and amenability to a
wide range of cross-coupling reactions underscore its importance for researchers engaged in
the discovery and development of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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